molecular formula C18H20N4OS B2941735 N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 1705883-71-1

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-indole-2-carboxamide

Cat. No. B2941735
CAS RN: 1705883-71-1
M. Wt: 340.45
InChI Key: XWSHWXWQFFUXOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of novel substituted-N-derivatives . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

CB1 Receptor Antagonists

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-indole-2-carboxamide and related compounds have been studied for their potential as cannabinoid receptor antagonists. Research indicates that these compounds could help characterize cannabinoid receptor binding sites and serve as pharmacological probes. Such antagonists may have therapeutic applications in counteracting the adverse effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Molecular Interaction Studies

Studies have been conducted to understand the molecular interactions of similar compounds with the CB1 cannabinoid receptor. These investigations provide insights into the binding and antagonistic mechanisms of these molecules, contributing to the development of more effective cannabinoid receptor antagonists (Shim et al., 2002).

H3-Receptor Antagonists

Compounds structurally similar to this compound have been explored as H3-receptor antagonists. Their conformational analyses and X-ray crystal structures provide valuable information for designing new H3-receptor antagonists, which could have clinical applications (Plazzi et al., 1997).

Cannabinoid Receptor Activity

Research on related thiazolylindoles and benzimidazoles indicates potential cannabinoid receptor activity. These findings are significant for understanding the pharmacological properties and potential therapeutic applications of such compounds (Westphal et al., 2015).

N-Alkylation in Synthesis

The N-alkylation process, essential in the synthesis of compounds like this compound, has been studied for its efficiency and specificity. This research is crucial for the development and optimization of synthetic methods for such compounds (Hayat et al., 2001).

Herbicidal Activities

Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides, similar to this compound, have been synthesized and tested for herbicidal activities. These studies contribute to the development of new herbicides (Hu et al., 2009).

Mechanism of Action

Target of Action

It’s known that indole derivatives can bind with high affinity to multiple receptors , and thiazole derivatives have been found in many potent biologically active compounds . Therefore, it’s plausible that this compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the known activities of indole and thiazole derivatives, it can be inferred that this compound might interact with its targets to modulate their function .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially influence a wide range of biochemical pathways.

Pharmacokinetics

The solubility of thiazole in water, alcohol, and ether might influence its absorption and distribution in the body.

Result of Action

Given the broad spectrum of biological activities associated with indole and thiazole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.

properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c23-17(16-10-14-5-1-2-6-15(14)21-16)20-11-13-4-3-8-22(12-13)18-19-7-9-24-18/h1-2,5-7,9-10,13,21H,3-4,8,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSHWXWQFFUXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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